Azida de tritilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of trityl azide and its derivatives involves several key methods. One approach is the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, leading to the formation of [1,2,3]-triazoles, which are incorporated into peptide backbones or side chains with high efficiency and compatibility with solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002). Another route involves the direct synthesis of sulfonyl azides from sulfonamides using triflyl azide as a diazo transfer reagent, showcasing a simple, mild, and high-yielding process (Raushel, Pitram, & Fokin, 2008).

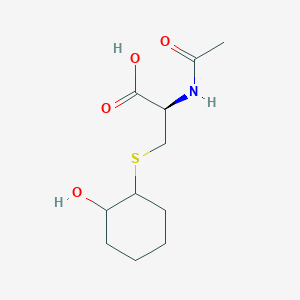

Molecular Structure Analysis

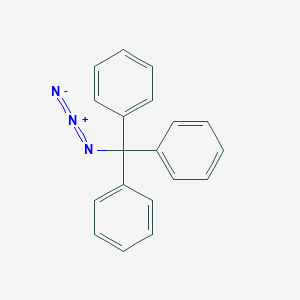

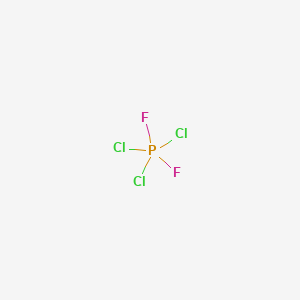

Trityl azide's molecular structure facilitates its reactivity in various chemical transformations. The azide group in trityl azide is a versatile functional group that participates in numerous cycloaddition reactions, leading to a wide range of products including triazoles, amidines, and indoles. The structural analysis and reactivity patterns of azides have been extensively studied, shedding light on their fundamental mechanisms in organic synthesis (Huang & Yan, 2017).

Chemical Reactions and Properties

Trityl azide is involved in various chemical reactions, notably the azide-alkyne cycloaddition, which is central to click chemistry. This reaction type is pivotal for creating a broad array of triazole-containing compounds from azides and alkynes. The process is highly regioselective, efficient, and yields products with diverse functionalities, highlighting the chemical versatility of trityl azide and its derivatives (Wei et al., 2016).

Physical Properties Analysis

The physical properties of trityl azide and its reaction products, such as solubility, melting points, and stability, are crucial for their practical applications in synthesis and material science. These properties are influenced by the molecular structure and substituents present in the final compounds. The stability and reactivity of trityl azide and related compounds under different conditions are essential for their safe handling and use in various chemical reactions (Biswas, Oppel, & Bettinger, 2010).

Aplicaciones Científicas De Investigación

Imanes Moleculares

Los derivados de azida de tritilo se han utilizado en el desarrollo de imanes moleculares . Estos son materiales con propiedades magnéticas que surgen de los momentos magnéticos de las propias moléculas, en lugar de un efecto de red colectiva.

Etiquetado de Spin

La this compound se puede utilizar como etiqueta de spin . Las etiquetas de spin son moléculas paramagnéticas que se utilizan en la resonancia paramagnética electrónica (EPR) para estudiar el movimiento y el entorno local de la etiqueta de spin.

Espintrónica

En el campo de la espintrónica, que se ocupa del estudio del spin intrínseco del electrón y su momento magnético asociado, la this compound ha encontrado aplicaciones . Se utiliza en dispositivos que explotan los números cuánticos de spin de las partículas, como las válvulas de spin y los transistores de spin.

Polarización Nuclear Dinámica

La this compound se utiliza en la Polarización Nuclear Dinámica (DNP), un proceso utilizado para mejorar la señal de resonancia magnética nuclear (RMN) . La DNP puede proporcionar mejoras de señal de varios órdenes de magnitud, lo cual puede ser crucial para el estudio de varios procesos químicos y biológicos.

Imagenología

La this compound se ha utilizado en aplicaciones de imagenología . Por ejemplo, se ha utilizado en la imagenología de fluorescencia , donde actúa como un emisor radical en agua.

Medidas de Distancia Basadas en EPR

La this compound se utiliza en medidas de distancia basadas en EPR . Estas medidas son importantes para estudiar la estructura y los cambios conformacionales de las macromoléculas biológicas.

Safety and Hazards

Mecanismo De Acción

Target of Action

Trityl azide, like other trityl compounds, primarily targets organic compounds for various chemical reactions . The trityl moiety is often used as a protective group in organic synthesis, particularly for the protection of various functional groups such as thiols, amines, and alcohols . It is also used as a catalyst for C–C bond formation, in dye chemistry, carbohydrate chemistry, and in the synthesis of polymers and peptides .

Mode of Action

The trityl moiety interacts with its targets through a variety of chemical reactions. For instance, it can act as a neutral Lewis acid in different chemical reactions . It is also widely used in hydride abstraction reactions, both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses . Furthermore, it is extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .

Biochemical Pathways

Trityl compounds in general have been used in a wide range of chemical processes and syntheses . They play a role in the formation of C–C bonds, dye chemistry, carbohydrate chemistry, and the synthesis of polymers and peptides .

Pharmacokinetics

Many trityl compounds are known to be well soluble in water , which could potentially influence their bioavailability.

Result of Action

The result of trityl azide’s action largely depends on the specific chemical reaction it is involved in. For instance, in the protection of various functional groups in organic synthesis, the trityl group can be removed under various conditions, such as reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) . In the context of hydride abstraction reactions, the trityl cation acts as an efficient activator and one-electron oxidant .

Action Environment

The action of trityl azide, like other chemical compounds, can be influenced by various environmental factors. For instance, the stability of trityl compounds can be affected by the presence of certain reagents or conditions, such as trifluoroacetic acid in dichloromethane, which can easily remove an alcohol protecting group . Furthermore, the solubility of trityl compounds in water suggests that the aqueous environment could influence their action and efficacy.

Propiedades

IUPAC Name |

[azido(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQKHFCDZKWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065750 | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14309-25-2 | |

| Record name | 1,1′,1′′-(Azidomethylidyne)tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14309-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trityl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trityl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trityl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trityl azide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q34F7F3CYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes trityl azide useful in studying thermal decomposition kinetics?

A1: Trityl azide is often employed as a reference material for evaluating the kinetics of thermal decomposition processes. This is because its decomposition follows a relatively simple kinetic model, primarily first order [, ], making it suitable for validating different kinetic analysis methods like those outlined in ASTM standards E2041 and E698 [].

Q2: How does the structure of trityl azide contribute to its reactivity?

A2: Trityl azide (C19H15N3) features a sterically bulky trityl group attached to an azide (-N3) functional group. The steric hindrance provided by the three phenyl rings of the trityl group influences the reactivity of the azide, potentially affecting its stability and reaction pathways [].

Q3: What analytical techniques are commonly used to study trityl azide?

A3: Several analytical methods are employed to characterize and study trityl azide. Differential Scanning Calorimetry (DSC) is frequently used to investigate its thermal decomposition behavior, determining kinetic parameters like activation energy and reaction order [, ]. Other techniques, like HPLC, are utilized to quantify trityl azide and related impurities in various matrices [].

Q4: Are there any known safety concerns associated with handling trityl azide?

A4: While the provided texts don't detail specific safety data, it's crucial to treat all azide compounds with caution. Azides are known to be potentially explosive, especially in their pure form or at elevated temperatures. Researchers should consult relevant safety data sheets and handle trityl azide with appropriate personal protective equipment and under controlled laboratory conditions.

Q5: What are the potential applications of trityl azide in organic synthesis?

A5: Trityl azide serves as a versatile reagent in organic synthesis, particularly in reactions involving the introduction of nitrogen-containing functionalities. For instance, research indicates it can be utilized in the presence of Yb(OTF)3 as a catalyst to achieve single C-F thiolation and azidation reactions with o-(hydrosilyl)benzotrifluorides [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)